Amino-11-dUTP
Description
Evolution of Modified Nucleotides in Biochemical and Molecular Biology Methodologies
The journey of modified nucleotides began with early discoveries of naturally occurring chemical alterations in nucleic acids. nih.govgeneticsunzipped.com The identification of molecules like pseudouridine (B1679824) in the mid-20th century sparked curiosity about the existence and function of non-canonical nucleotides. geneticsunzipped.com Initially, research focused on the role of these modifications in cellular processes such as tRNA structure and function. nih.gov
The advent of techniques like the polymerase chain reaction (PCR) and DNA sequencing created a demand for synthetic modified nucleotides that could be used as tools. baseclick.eu This led to the development of a wide range of dNTP analogs with various chemical modifications to the base, sugar, or phosphate (B84403) moiety. frontiersin.orggoogle.com These synthetic nucleotides were designed to be substrates for DNA polymerases, allowing for their incorporation into newly synthesized DNA strands. acs.org This capability opened the door to numerous applications, including the labeling of DNA for detection, the study of DNA-protein interactions, and the development of novel therapeutic and diagnostic agents. frontiersin.org
Overview of Amino-Functionalized Nucleotide Analogs in Nucleic Acid Studies
Among the diverse classes of modified nucleotides, amino-functionalized analogs have gained significant prominence. These compounds feature a primary amine group attached to the nucleobase, often via a linker arm. broadpharm.com The presence of this reactive amine group allows for the subsequent attachment of a wide variety of molecules, such as fluorescent dyes, biotin (B1667282), or other haptens, through well-established chemical coupling methods. excedr.cominterchim.fr
The incorporation of amino-modified dNTPs, such as aminoallyl-dUTP, into DNA creates a nucleic acid strand that is "pre-functionalized" for downstream applications. interchim.frphysiology.org This two-step labeling strategy, where the modified nucleotide is first incorporated enzymatically and then chemically labeled, offers several advantages. It allows for greater flexibility in the choice of label and can lead to more efficient labeling compared to the direct incorporation of bulky, pre-labeled nucleotides. physiology.org Amino-functionalized DNA has found widespread use in techniques such as fluorescence in situ hybridization (FISH), microarray analysis, and DNA sequencing. researchgate.netoup.comabpbio.com
Significance and Research Context of Amino-11-dUTP within Modern Molecular Technologies
This compound is a specific type of amino-functionalized deoxyuridine triphosphate that has emerged as a valuable tool in molecular biology. lumiprobe.comantibodies.comaxispharm.com It is characterized by an 11-atom linker arm that separates the primary amine group from the uridine (B1682114) base. lumiprobe.com This extended linker is a key feature that distinguishes it from other aminoallyl-dUTP analogs. The longer linker arm helps to minimize potential steric hindrance between the attached label and the DNA polymerase, which can lead to more efficient incorporation of the nucleotide during DNA synthesis. lumiprobe.comlumiprobe.com
The enhanced properties of this compound make it particularly well-suited for a variety of modern molecular technologies. It is compatible with several enzymatic methods, including PCR, nick translation, and reverse transcription. excedr.comantibodies.comaxispharm.com Consequently, it is frequently used for preparing labeled DNA probes for microarray analysis and in situ hybridization. excedr.comlumiprobe.com The ability to efficiently generate amine-modified DNA that can be readily conjugated to a wide range of reporter molecules makes this compound a versatile and powerful reagent for researchers studying gene expression, genome organization, and other fundamental biological processes. lumiprobe.comresearchgate.net
Properties
Molecular Formula |
18H26N4O15P33- |
|---|---|
Molecular Weight |
631.34 |
IUPAC Name |
N/A |
SMILES |
O=C(C(C#CCNC(CCCCCN)=O)=CN1[C@H]2C[C@H](O)[C@@H](COP(OP(OP([O-])(O)=O)([O-])=O)([O-])=O)O2)NC1=O.[3 Li+ x 18 H2O] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization Strategies for Amino 11 Dutp
Precursor Chemistry and Core Structure Synthesis of Amino-11-dUTP
The synthesis of this compound is a multi-step process that begins with the preparation of key precursors: a halogenated deoxyuridine and an alkyne linker with a protected amine.
A common precursor for the nucleobase component is 5-iodo-2'-deoxyuridine. The synthesis of this compound can be achieved by the direct iodination of 2'-deoxyuridine (B118206) using reagents like iodine and ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile (B52724) or iodine in the presence of a silver salt like silver sulfate. mdpi.comgoogle.com
The linker component is typically an 11-carbon chain containing a terminal alkyne at one end and a protected primary amine at the other. An example of such a precursor is N-(10-undecyn-1-yl)trifluoroacetamide. The trifluoroacetamide (B147638) group serves as an effective protecting group for the amine, preventing it from interfering in subsequent reactions and being readily removable under mild conditions. google.com
The core nucleoside structure, 5-(11-amino-1-undecynyl)-2'-deoxyuridine, is assembled via a Sonogashira cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between the C5 position of 5-iodo-2'-deoxyuridine and the terminal alkyne of the protected linker. ucl.ac.ukmdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or PdCl2(PPh3)2, and a copper(I) co-catalyst (e.g., CuI) in an amine solvent like triethylamine (B128534) or DMF. nih.govorganic-chemistry.orglibretexts.org
Following the successful coupling and deprotection of the amine group, the final step is the phosphorylation of the 5'-hydroxyl group of the modified nucleoside to generate the triphosphate. This can be accomplished through established chemical methods, such as the Ludwig-Eckstein or Yoshikawa procedures, which often involve reacting the nucleoside with a phosphorylating agent like phosphoryl chloride (POCl3) followed by treatment with pyrophosphate. mdpi.comacs.org Alternatively, enzymatic methods using nucleoside kinases can be employed, offering high selectivity under mild conditions, which is beneficial for complex or sensitive nucleoside analogs. sci-hub.seresearchgate.netacs.orgmdpi.com
| Step | Reaction Type | Key Reagents | Precursor(s) | Product |
| 1 | Halogenation | Iodine, Silver Sulfate or CAN | 2'-deoxyuridine | 5-iodo-2'-deoxyuridine |
| 2 | Amine Protection | Trifluoroacetic anhydride | 10-undecyn-1-amine | N-(10-undecyn-1-yl)trifluoroacetamide |
| 3 | C-C Bond Formation | Pd(PPh3)4, CuI, Et3N | 5-iodo-2'-deoxyuridine, Protected alkyne | Protected 5-alkynyl-2'-deoxyuridine |
| 4 | Deprotection & Phosphorylation | NH3 (aq), POCl3, Pyrophosphate | Coupled Nucleoside | This compound |
Strategic Functionalization of the this compound Linker for Bioconjugation
The primary amine on the terminus of the 11-carbon linker is the key functional group that allows this compound to be a versatile platform for bioconjugation. This amine provides a nucleophilic handle for the covalent attachment of various molecules.
This compound is often compared to its shorter-chain counterpart, 5-(3-aminoallyl)-dUTP (AA-dUTP). caymanchem.com AA-dUTP contains a three-carbon linker, which, while effective for some applications, can lead to steric hindrance when large reporter molecules like enzymes or bulky fluorescent dyes are attached. This steric clash can interfere with the ability of DNA polymerases to efficiently recognize and incorporate the modified nucleotide into a growing DNA strand.
The extended 11-carbon linker of this compound provides significant advantages:
Reduced Steric Hindrance: The long, flexible chain physically separates the conjugated molecule from the nucleotide base, minimizing interference with the DNA polymerase active site. This generally leads to higher incorporation efficiency. lumiprobe.com
Minimized Quenching: When fluorescent dyes are attached, the increased distance from the nucleobase reduces the likelihood of fluorescence quenching, where the dye's emission is suppressed by interaction with the DNA base. This results in brighter, more easily detectable signals. lumiprobe.com
Enhanced Accessibility: The longer linker allows the attached molecule (e.g., biotin) to be more accessible to its binding partner (e.g., streptavidin), improving the sensitivity of detection assays.
| Feature | This compound | Aminoallyl dUTP |
| Linker Length | 11 carbon atoms | 3 carbon atoms |
| Flexibility | High | Moderate |
| Steric Hindrance | Low | Higher, especially with large labels |
| Incorporation Efficiency | Generally high with various labels lumiprobe.com | Can be reduced with bulky labels |
| Fluorescence Quenching | Minimized lumiprobe.com | More susceptible to quenching |
| Label Accessibility | High | Moderate |
The derivatization of this compound hinges on the nucleophilic character of its terminal primary amine (-NH2). This amine readily reacts with a variety of electrophilic functional groups to form stable covalent bonds. The most common reaction is acylation, where the amine attacks a carbonyl carbon.
A widely used strategy involves reacting the amine with an N-hydroxysuccinimide (NHS) ester of the molecule to be conjugated (e.g., a dye or biotin). The NHS ester is an excellent leaving group, facilitating the formation of a highly stable amide bond between the linker and the reporter molecule under mild pH conditions. This reaction is efficient and specific, making it a cornerstone of bioconjugation chemistry.
Comparison with Aminoallyl dUTP and the Role of the 11-Carbon Linker
Methodologies for Covalent Attachment of Diverse Reporter Molecules to this compound
The versatile reactivity of the terminal amine allows for the covalent attachment of a broad spectrum of reporter molecules, enabling a wide array of applications in molecular diagnostics and research.
Biotin (B1667282) is a small vitamin that binds with exceptionally high affinity and specificity to the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest known non-covalent biological interactions. By conjugating biotin to this compound, a powerful tool for non-radioactive DNA labeling is created, known as Biotin-11-dUTP. lumiprobe.comnih.gov
The synthesis is typically achieved by reacting this compound with an activated biotin derivative, such as Biotin-NHS ester. The resulting Biotin-11-dUTP can be incorporated into DNA probes using enzymatic methods like PCR, nick translation, or primer extension. Once incorporated, the biotinylated DNA can be detected by incubating it with streptavidin that has been conjugated to a signaling molecule, such as an enzyme (e.g., Horseradish Peroxidase, HRP) or a fluorescent dye. This system forms the basis for numerous detection platforms, including Southern and Northern blotting, and in situ hybridization (ISH). lumiprobe.com
Fluorescently labeled DNA is essential for a multitude of modern molecular biology techniques, including DNA sequencing, microarrays, and fluorescence in situ hybridization (FISH). This compound serves as an excellent substrate for creating these fluorescent nucleotides.
A fluorescent dye, such as fluorescein (B123965) (FAM), cyanine (B1664457) dyes (e.g., Cy3, Cy5), or Alexa Fluor dyes, is first activated with an amine-reactive group, commonly an NHS ester. This activated dye is then reacted with the primary amine of this compound to form a stable conjugate, such as FAM-11-dUTP. lumiprobe.com As previously noted, the 11-carbon linker is critical in these conjugates, as it physically separates the fluorophore from the dUTP base, preventing quenching and ensuring efficient incorporation by DNA polymerases. lumiprobe.com These fluorescently labeled dUTPs can then be used to generate probes that allow for direct optical detection of specific nucleic acid sequences in a variety of advanced applications. lumiprobe.combroadpharm.com
Utilization of this compound in Enzymatic and Chemical Cross-Linking Strategies
This compound serves as a critical reagent in molecular biology for the introduction of primary amine groups into DNA. This functionalization is achieved through a two-step process that combines enzymatic incorporation with subsequent chemical cross-linking. The primary amine is attached to the C5 position of the deoxyuridine base via a flexible 11-atom spacer arm. broadpharm.comlumiprobe.com This linker is designed to be long enough to minimize steric hindrance, thereby facilitating both efficient enzymatic incorporation and accessibility of the terminal amine for subsequent chemical reactions. lumiprobe.comlumiprobe.comantibodies.comaxispharm.com
Enzymatic Incorporation
The initial and crucial step is the site-specific incorporation of this compound into a DNA strand in place of thymidine (B127349) triphosphate (dTTP). excedr.com This is accomplished by a variety of DNA polymerases that recognize the modified nucleotide as a substrate. The process can be integrated into several standard enzymatic techniques used for DNA synthesis and labeling. antibodies.comaxispharm.comlabscoop.com
Commonly used enzymatic methods include:
Polymerase Chain Reaction (PCR): During PCR amplification, DNA polymerases can incorporate this compound, resulting in a product where multiple amine groups are present along the newly synthesized DNA strands. antibodies.comaxispharm.comexcedr.com
Nick Translation: This method involves creating single-strand breaks (nicks) in a DNA duplex, which are then repaired by DNA Polymerase I. In the presence of this compound, the polymerase incorporates the amine-functionalized nucleotide as it synthesizes the new strand. lumiprobe.comantibodies.comaxispharm.com
Reverse Transcription: Reverse transcriptases can utilize this compound to synthesize amine-modified complementary DNA (cDNA) from an RNA template. antibodies.comaxispharm.comlabscoop.com
Terminal Deoxynucleotidyl Transferase (TdT) Labeling: TdT can add this compound to the 3'-terminus of a DNA strand in a template-independent manner, providing a method for end-labeling oligonucleotides. researchgate.net
Several commercially available DNA polymerases have been shown to effectively incorporate C5-modified dUTP analogs. The choice of enzyme can influence the efficiency of incorporation. nih.govresearchgate.net
| Enzyme | Application | Reference |
| Taq DNA Polymerase | PCR, Nick Translation | antibodies.comaxispharm.comexcedr.com |
| Klenow Fragment | Nick Translation, DNA Blunting/Fill-in | antibodies.comaxispharm.comexcedr.com |
| Reverse Transcriptases | Reverse Transcription (cDNA Synthesis) | antibodies.comaxispharm.comlabscoop.com |
| Vent (exo-) DNA Polymerase | PCR | nih.gov |
| Terminal Deoxynucleotidyl Transferase (TdT) | 3'-End Labeling | researchgate.net |
This table summarizes enzymes capable of incorporating this compound and related amine-modified nucleotides into DNA for subsequent cross-linking applications.
Chemical Cross-Linking Strategies
Once the amine-modified DNA has been synthesized, the reactive primary amino group serves as a versatile handle for covalent attachment to other molecules through chemical cross-linking. broadpharm.comthermofisher.com This secondary reaction allows for the stable conjugation of various functional moieties to the DNA.
A prevalent method for cross-linking involves the use of N-hydroxysuccinimide (NHS) esters. thermofisher.com NHS-activated molecules (e.g., dyes, haptens like biotin, or cross-linking agents) react efficiently with the primary amine on the linker of the incorporated this compound to form a stable amide bond. thermofisher.comnih.gov This two-step labeling technique provides a reliable way to achieve a high degree of uniform labeling. thermofisher.com
Another well-established chemical approach is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in conjunction with NHS. nih.govresearchgate.net This chemistry is typically used to link an amine to a carboxyl group. nih.gov In the context of protein-DNA cross-linking, the amine on the modified DNA can be cross-linked to acidic amino acid residues (aspartic acid, glutamic acid) on a target protein.
The functionalized DNA can be used in various cross-linking applications:
Protein-DNA Interaction Studies: Amine-modified DNA can be cross-linked to interacting proteins to capture and identify specific binding partners. researchgate.netacs.org Femtosecond laser cross-linking mass spectrometry (fliX-MS) is an advanced method that can map these interactions at high resolution. nih.gov
Fluorescent Labeling: Amine-reactive fluorescent dyes (e.g., FAM, Cyanine dyes) can be coupled to the amino-DNA for use as probes in techniques like fluorescence in situ hybridization (FISH) or microarray analysis. lumiprobe.comlumiprobe.comthermofisher.com
Hapten Labeling: Haptens such as biotin or digoxigenin (B1670575) (DIG) can be attached and subsequently detected with high-affinity binding partners like streptavidin or anti-DIG antibodies, respectively, enabling powerful signal amplification in blotting and in situ hybridization assays. nih.govjenabioscience.com
| Cross-Linking Reagent/Method | Target Functional Group | Resulting Bond | Application Example |
| N-hydroxysuccinimide (NHS) Esters | Primary Amine | Amide | Labeling DNA with fluorescent dyes or haptens. thermofisher.com |
| Carbodiimides (e.g., EDCI) + NHS | Carboxyl Group (on proteins) | Amide | Covalently linking DNA to proteins. nih.gov |
| Aldehydes (e.g., Glyoxal) | Primary Amine | Imine (can be stabilized) | Conjugation to aldehyde-modified molecules or arginine-containing peptides. acs.org |
This table details common chemical strategies used to cross-link molecules to DNA that has been functionalized via enzymatic incorporation of this compound.
Enzymatic Incorporation and Molecular Biorecognition of Amino 11 Dutp
Mechanisms of DNA Polymerase Fidelity and Substrate Specificity Towards Amino-11-dUTP
The ability of DNA polymerases to accurately and efficiently incorporate modified nucleotides like this compound is critical for its utility. This process is governed by the intricate mechanisms of polymerase fidelity and substrate specificity, which ensure the correct nucleotide is selected and added to the growing DNA strand.
Several common DNA polymerases can utilize this compound as a substrate in DNA synthesis. labscoop.comantibodies.comaxispharm.comexcedr.com
Taq DNA Polymerase: This thermostable polymerase, widely used in the polymerase chain reaction (PCR), is capable of incorporating this compound. labscoop.comantibodies.comexcedr.com While most DNA polymerases cannot distinguish between dUTP and dTTP, the efficiency of incorporating modified dUTPs can be influenced by the nature of the modification. nih.gov For Taq polymerase, the ability to incorporate various modified nucleotides can vary, with some studies showing it is more efficient at incorporating certain labeled dUTPs compared to other polymerases like Vent exo-. tandfonline.com
Klenow Fragment: The Klenow fragment of E. coli DNA polymerase I, which lacks 5'→3' exonuclease activity, also incorporates this compound. labscoop.comantibodies.comaxispharm.comexcedr.com Kinetic studies on the Klenow fragment provide a basis for understanding how modified nucleotides are processed. oup.comoup.comnih.gov The enzyme's fidelity is maintained through a combination of initial nucleotide binding and a proofreading 3'→5' exonuclease activity, though the latter is absent in some engineered versions. nih.gov
phi29 DNA Polymerase: This highly processive polymerase, known for its use in rolling circle amplification (RCA), can incorporate this compound, although the efficiency may be lower compared to other modified dUTPs. researchgate.netnih.gov One study found that phi29 DNA polymerase had a lower incorporation efficiency for this compound compared to sulfo-cyanine3-dUTP in RCA reactions. researchgate.netnih.gov The polymerase exhibits a preference for inserting dUTP opposite dA, with only a slightly lower efficiency than its natural counterpart, dTTP, primarily due to a moderately higher Michaelis constant (Km). pnas.orgresearchgate.net
A kinetic analysis of nucleotide incorporation by phi29 DNA polymerase revealed the following parameters for dUTP versus dTTP:
| Nucleotide | Km (μM) | kpol (s⁻¹) | kpol/Km (μM⁻¹s⁻¹) |
| dTTP | 0.8 ± 0.2 | 3.3 ± 0.2 | 4.1 |
| dUTP | 2.0 ± 0.5 | 2.4 ± 0.2 | 1.2 |
Table adapted from Serrano-Heras et al., 2008. pnas.org
The 11-carbon linker of this compound is considered a longer linker, which is thought to facilitate easier downstream labeling reactions by positioning the reactive amino group further away from the DNA backbone. labscoop.comaxispharm.comlumiprobe.com However, linker arm length can also affect the efficiency of incorporation itself. Some studies suggest that for certain applications, modified dNTPs with shorter linker arms (e.g., biotin-4-dUTP) may be better substrates for polymerases than those with longer linkers like biotin-11-dUTP. tandfonline.com In contrast, for detection purposes, longer linkers are often preferred as they can improve the accessibility of the reporter molecule (e.g., biotin) for its binding partner (e.g., streptavidin). tandfonline.com The rigidity of the linker is also a factor, with more rigid, linear linkers sometimes providing better substrate properties. tandfonline.com
The introduction of a modified nucleotide such as this compound can potentially influence the dynamics of DNA base pairing and subsequent strand elongation. The bulky C5-substituent with its 11-carbon linker could theoretically cause steric hindrance or alter the local DNA structure. However, the placement of modifications at the C5 position of pyrimidines is generally well-tolerated by many DNA polymerases, as this position protrudes into the major groove of the DNA double helix and does not directly interfere with the Watson-Crick hydrogen bonds essential for base pairing. tandfonline.com
Studies on phi29 DNA polymerase have shown that it can incorporate dUMP opposite dA with high fidelity, suggesting that the fundamental base-pairing rules are not significantly disrupted. pnas.orgresearchgate.net Once incorporated, the presence of the modified base can affect subsequent polymerase activity. For example, research has shown that a modified dU at the 3' end of a growing strand can significantly impact the catalytic efficiency of some DNA polymerases. nih.gov
Impact of the 11-Carbon Linker Arm on Polymerase Processivity and Efficiency
Reverse Transcriptase Utilization of this compound in cDNA Synthesis Methodologies
Reverse transcriptases, enzymes that synthesize complementary DNA (cDNA) from an RNA template, are also capable of incorporating this compound. labscoop.comantibodies.comaxispharm.comexcedr.com This capability is central to methods for producing labeled cDNA for use in microarray analysis and other applications. excedr.comthermofisher.com In a typical aminoallyl cDNA labeling procedure, a portion of the standard dTTP in the reaction mix is substituted with an aminoallyl-modified dUTP, such as this compound. thermofisher.com The reverse transcriptase then incorporates this modified nucleotide during cDNA synthesis, resulting in cDNA strands that contain reactive primary amine groups. thermofisher.com These amino-modified cDNAs can then be purified and conjugated to fluorescent dyes for microarray hybridization experiments. thermofisher.com The amount of aminoallyl-dUTP incorporated does not seem to be affected by the length of the random primers used for initiating cDNA synthesis. tandfonline.com
Terminal Deoxynucleotidyl Transferase (TdT) Mediated Labeling with this compound and Derivatives (e.g., Amino-11-ddUTP)
Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that synthesizes DNA in a template-independent manner, adding deoxynucleotides to the 3' hydroxyl terminus of a DNA strand. europa.eutaylorandfrancis.comresearchgate.net This property makes TdT highly useful for labeling the 3' ends of DNA fragments.
TdT can incorporate this compound and its dideoxy analog, Amino-11-ddUTP. nih.govnih.govbiorxiv.org The use of Amino-11-ddUTP is particularly advantageous for single-nucleotide labeling because, as a dideoxynucleotide, it acts as a terminator, preventing further strand extension. interchim.fr A common strategy involves a two-step labeling process where TdT is first used to add Amino-11-ddUTP to the 3' end of oligonucleotides. nih.govbiorxiv.orgresearchgate.net Following this enzymatic step, the incorporated amino group is chemically coupled to an NHS-ester-conjugated fluorescent dye. nih.govbiorxiv.orgresearchgate.net This two-step method has been shown to be highly efficient, achieving near-quantitative labeling regardless of the oligonucleotide's GC content or terminal base. nih.govbiorxiv.org This approach overcomes the variability in labeling efficiency sometimes observed when using pre-labeled ddUTPs. nih.govbiorxiv.orgresearchgate.net
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay, a widely used method for detecting DNA fragmentation characteristic of apoptosis, relies on the ability of TdT to label exposed 3'-OH ends in nicked DNA. europa.eutaylorandfrancis.comnih.gov While traditionally performed with labeled dUTPs, the principle demonstrates the robust activity of TdT in incorporating modified uracil (B121893) analogs.
Comparative Analysis of this compound Incorporation with Other Modified dUTP Analogs
This compound is often presented as an improved alternative to 5-Aminoallyl-dUTP, primarily due to its longer linker arm which is believed to enhance the efficiency of subsequent labeling reactions. labscoop.comaxispharm.comlumiprobe.com The rationale is that the extended spacer better separates the reactive amine or conjugated fluorophore from the DNA backbone, reducing potential steric hindrance and improving accessibility for detection molecules. jenabioscience.com
The efficiency of incorporation can vary significantly depending on the polymerase, the nature of the modification, and the linker connecting it to the base.
| Modified Nucleotide | Key Features & Comparative Performance |
| This compound | Features a long, 11-carbon linker. labscoop.com Generally considered a good substrate for various polymerases and reverse transcriptases. antibodies.comexcedr.com In some contexts, like RCA with phi29 polymerase, its incorporation may be less efficient than other analogs. researchgate.netnih.gov |
| 5-Aminoallyl-dUTP | Has a shorter, 3-carbon linker. nih.gov It is enzymatically incorporated to produce amine-containing DNA. excedr.com this compound is often marketed as an improvement over this analog. axispharm.comlumiprobe.com |
| Biotin-11-dUTP | Contains a biotin (B1667282) molecule attached via an 11-atom linker. jenabioscience.com It is a substrate for enzymes like Taq polymerase, Klenow fragment, and reverse transcriptases. jenabioscience.com The longer linker is designed to optimize detection by streptavidin. jenabioscience.com |
| Digoxigenin-11-dUTP | Features a digoxigenin (B1670575) hapten on an 11-atom linker. jenabioscience.com It is incorporated by Taq polymerase, Klenow (exo-), and reverse transcriptases and is used for non-radioactive probe detection. jenabioscience.com |
| Fluorescently Labeled dUTPs | Direct incorporation of dye-labeled dUTPs can be challenging. A study with phi29 polymerase found that sulfo-cyanine3-dUTP had a higher incorporation effectiveness than this compound. researchgate.netnih.gov The choice of polymerase is critical, as Taq and Vent exo- show different efficiencies for incorporating various dye-labeled dUTPs. tandfonline.com |
Studies have shown that for some polymerases, nucleotides with shorter linkers can be better substrates for incorporation, while longer linkers are often favored for improved post-incorporation detection. tandfonline.com Furthermore, the chemical properties of the linker, such as its rigidity, can also play a significant role in how well a polymerase utilizes the modified nucleotide. nih.gov
Applications of Amino 11 Dutp in Nucleic Acid Labeling and Detection Methodologies
Strategic Design and Synthesis of Amino-11-dUTP-Labeled Probes for Hybridization Assays
The strategic design of nucleic acid probes labeled using this compound is fundamental to the success of various hybridization-based assays. The process begins with the enzymatic incorporation of this compound into a DNA probe, which is then followed by a chemical coupling reaction. axispharm.com This two-step method allows for a high degree of control over the labeling process. thermofisher.com
Initially, a DNA probe sequence is synthesized in the presence of a mixture of standard deoxynucleotide triphosphates (dNTPs) and this compound. excedr.com DNA polymerases incorporate the modified nucleotide opposite to adenosine (B11128) residues in the template DNA. axispharm.comantibodies.com The ratio of this compound to its natural counterpart, dTTP, can be optimized to control the density of amine groups within the probe, which in turn influences the number of reporter molecules that can be attached. jenabioscience.com
Following incorporation, the purified amine-modified DNA is reacted with an amine-reactive derivative of the desired label, most commonly an N-hydroxysuccinimide (NHS) ester. researchgate.net This reaction forms a stable amide bond, covalently linking the reporter molecule to the DNA probe via the 11-atom spacer. researchgate.net This strategic separation of enzymatic incorporation and chemical labeling allows for the use of a wide variety of reporter molecules, including those that might not be suitable for direct enzymatic incorporation. thermofisher.com The length of the linker arm is crucial for ensuring that the attached label does not interfere with the hybridization of the probe to its target sequence. lumiprobe.comlumiprobe.com
Fluorescence In Situ Hybridization (FISH) Applications Utilizing this compound Probes
In Fluorescence In Situ Hybridization (FISH), probes derived from this compound are instrumental for visualizing specific DNA sequences within the context of chromosomes and cells. The two-step labeling process is particularly advantageous for FISH, as it consistently yields probes with a high degree of labeling, leading to brighter signals and improved signal-to-noise ratios. thermofisher.com
The process involves first generating an amine-modified DNA probe using methods like nick translation or PCR with this compound. thermofisher.comabpbio.com This probe is then chemically labeled with an amine-reactive fluorescent dye, such as an Alexa Fluor™ succinimidyl ester. thermofisher.com The resulting fluorescently labeled probe is then hybridized to denatured chromosomal DNA on a microscope slide. The long linker arm of this compound ensures that the bulky fluorophore does not impede the hybridization process. lumiprobe.com
This methodology allows for the detection of specific gene locations, chromosome rearrangements, and aneuploidies. For instance, different probes labeled with distinct fluorophores can be used simultaneously for multi-color FISH, enabling the visualization of several targets within a single cell. jenabioscience.com The enhanced brightness and photostability of modern fluorescent dyes, coupled with the efficient labeling provided by the aminoallyl-dUTP method, contribute to the high sensitivity and resolution of FISH assays. thermofisher.com
Microarray-Based Gene Expression Profiling with this compound Derived Probes
This compound is widely used in the preparation of labeled cDNA for microarray-based gene expression analysis. axispharm.comlumiprobe.comantibodies.com This technique allows for the simultaneous measurement of the expression levels of thousands of genes. The process typically involves reverse transcribing mRNA into cDNA in the presence of this compound, along with the other dNTPs. This results in the incorporation of primary amine groups into the newly synthesized cDNA. excedr.com
Subsequently, the amine-modified cDNA is labeled with an amine-reactive fluorescent dye, often a Cy™ dye or an Alexa Fluor™ dye NHS ester. thermofisher.com In a typical two-color microarray experiment, cDNA from a test sample and a reference sample are labeled with different colored fluorescent dyes. The two labeled cDNA populations are then mixed and hybridized to a microarray slide, which contains thousands of spots, each with a specific DNA oligonucleotide or PCR product representing a single gene.
The relative fluorescence intensity of the two dyes at each spot on the microarray indicates the relative abundance of the corresponding mRNA in the two samples. The use of this compound with its long linker facilitates efficient dye coupling and minimizes quenching effects, leading to more reliable and reproducible gene expression data. lumiprobe.com
Southern and Northern Blot Hybridization Techniques Employing this compound Labels
This compound provides a robust and sensitive non-radioactive method for labeling probes used in Southern and Northern blotting. lumiprobe.comaatbio.com These techniques are used to detect specific DNA (Southern) or RNA (Northern) sequences that have been separated by gel electrophoresis and transferred to a solid membrane.
DNA probes are typically labeled by incorporating this compound via enzymatic methods like nick translation or random primed labeling. aatbio.com For Northern blotting, probes can also be generated using terminal deoxynucleotidyl transferase (TdT) to add a tail of biotin-11-dUTP to the 3' end of a DNA oligo. biorxiv.org After incorporation, the primary amine on the dUTP is available for conjugation to a reporter molecule.
The resulting labeled probe is then hybridized to the membrane containing the immobilized nucleic acids. lumiprobe.com Following hybridization and washing steps to remove the unbound probe, the signal is detected. If the probe is labeled with biotin (B1667282), detection is typically achieved by incubating the membrane with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP), followed by the addition of a chemiluminescent or colorimetric substrate. jenabioscience.comlumiprobe.com This indirect detection method can provide significant signal amplification, enhancing the sensitivity of the assay. interchim.fr
Immunochemical and Enzymatic Detection Strategies with this compound Conjugates
Following the incorporation of this compound into a DNA probe and its subsequent conjugation to a hapten such as biotin, a variety of immunochemical and enzymatic detection strategies can be employed. jenabioscience.comlumiprobe.com These methods rely on the high-affinity interaction between the hapten and its binding partner, which is typically conjugated to a reporter enzyme or a fluorophore.
The versatility of this system allows for multiple layers of signal amplification, leading to highly sensitive detection. The 11-atom spacer arm of this compound is advantageous as it extends the biotin moiety away from the DNA backbone, making it more accessible for binding to streptavidin or anti-biotin antibodies, thus improving detection efficiency. lumiprobe.cominterchim.fr
Peroxidase-Based Colorimetric Detection using this compound Biotin Conjugates
A common and robust method for detecting biotin-labeled probes involves the use of streptavidin conjugated to horseradish peroxidase (HRP). jenabioscience.comlumiprobe.com After the biotinylated probe, synthesized using a biotin-11-dUTP precursor, hybridizes to its target on a membrane, the membrane is incubated with a streptavidin-HRP conjugate. biorxiv.org The streptavidin binds tightly to the biotin attached to the probe.
Following a series of wash steps to remove any unbound conjugate, a colorimetric substrate for HRP is added. HRP catalyzes the oxidation of the substrate, such as 3,3',5,5'-Tetramethylbenzidine (TMB) or 4-Chloro-1-naphthol (4-CN), in the presence of hydrogen peroxide, resulting in the formation of a colored precipitate at the site of hybridization. The intensity of the color is proportional to the amount of target nucleic acid. This method is straightforward and produces a stable, visible signal.
| Component | Function |
| Biotin-11-dUTP | Incorporated into the DNA probe to provide a binding site for streptavidin. |
| Streptavidin-HRP | Binds to the biotin on the probe and carries the HRP enzyme. |
| HRP Substrate (e.g., TMB) | Converted by HRP into a colored, insoluble product for visual detection. |
Chemiluminescent and Fluorescent Detection with this compound Labels
For higher sensitivity, chemiluminescent or fluorescent detection methods are often preferred. jenabioscience.com In chemiluminescent detection, after hybridization with a biotin-11-dUTP labeled probe, the membrane is incubated with a streptavidin-HRP or streptavidin-AP (alkaline phosphatase) conjugate. jenabioscience.com The enzyme then catalyzes a reaction with a specific chemiluminescent substrate, such as luminol (B1675438) for HRP or a dioxetane phosphate (B84403) for AP. semanticscholar.org This reaction produces light as a byproduct, which can be captured on X-ray film or with a CCD camera-based imaging system. biorxiv.org This method can detect femtogram quantities of target nucleic acid.
Alternatively, fluorescent detection can be achieved by using a streptavidin conjugate to a fluorescent dye. jenabioscience.com After hybridization, the biotinylated probe is detected by incubation with, for example, streptavidin-Alexa Fluor™ 488. The membrane or slide is then visualized using a fluorescence scanner. Another approach is Tyramide Signal Amplification (TSA), where the HRP enzyme conjugated to streptavidin catalyzes the deposition of multiple fluorescently labeled tyramide molecules in the vicinity of the probe, leading to a dramatic amplification of the fluorescent signal. thermofisher.com
| Detection Method | Principle | Key Reagents |
| Chemiluminescence | Enzymatic reaction produces light at the site of the probe. | Biotin-11-dUTP, Streptavidin-HRP/AP, Luminol/Dioxetane substrate. jenabioscience.combiorxiv.org |
| Direct Fluorescence | A fluorophore-conjugated streptavidin binds to the biotinylated probe. | Biotin-11-dUTP, Streptavidin-Fluorophore conjugate. jenabioscience.com |
| Tyramide Signal Amplification (TSA) | HRP catalyzes the deposition of many fluorescent tyramide molecules. | Biotin-11-dUTP, Streptavidin-HRP, Fluorescent Tyramide. thermofisher.com |
Quantitative Methodologies for Nucleic Acid Detection Incorporating this compound
This compound can be incorporated into amplicons during a real-time polymerase chain reaction (qPCR) to generate amine-modified DNA for subsequent analysis. excedr.comantibodies.com The successful use of this compound in qPCR hinges on careful optimization of reaction components, primarily the choice of DNA polymerase and the concentration ratio of modified to unmodified nucleotides.
Research Findings:
Polymerase Compatibility: The efficiency of incorporating modified nucleotides is highly dependent on the specific DNA polymerase used. tandfonline.comnih.gov Family A polymerases, such as Taq DNA polymerase, are generally more permissive in accepting modified dUTPs compared to high-fidelity Family B polymerases that possess 3'→5' exonuclease (proofreading) activity. excedr.comnih.gov The proofreading domain can hinder the incorporation of nucleotides with bulky side chains. Therefore, Taq polymerase and its derivatives are commonly used for PCR applications involving this compound. labscoop.comexcedr.comantibodies.com
Optimization of dNTP Ratios: A critical step in optimization is determining the ideal ratio between this compound and the natural deoxythymidine triphosphate (dTTP). Substituting a portion of the dTTP with this compound allows for the generation of labeled amplicons. However, a high concentration of the modified nucleotide can decrease PCR efficiency and yield. mdpi.com The optimal ratio is application-specific and must be determined empirically. For analogous modified dUTPs, such as Digoxigenin-11-dUTP (DIG-11-dUTP) and Biotin-11-dUTP, manufacturers provide recommended starting ratios that vary significantly depending on the desired labeling density and application (e.g., generating a probe for hybridization vs. simple detection). sigmaaldrich.comuky.educellco.com.br For instance, for sensitive probe synthesis with DIG-11-dUTP, a dTTP to DIG-11-dUTP ratio of 2:1 (e.g., 130 µM dTTP and 70 µM DIG-11-dUTP) is suggested, whereas for standard PCR product detection, a ratio of 19:1 is sufficient. uky.edu
The following table summarizes recommended starting concentrations for similarly structured modified dUTPs, illustrating the range of optimization required.
| Modified Nucleotide | Application | Recommended dNTP:modified-dUTP Ratio | Total dNTP Concentration | Reference |
| DIG-11-dUTP | PCR Product Analysis | dTTP (190 µM) : DIG-11-dUTP (10 µM) | 200 µM each dATP, dGTP, dCTP | uky.edu |
| DIG-11-dUTP | High-Efficiency Probe Synthesis | dTTP (130 µM) : DIG-11-dUTP (70 µM) | 200 µM each dATP, dGTP, dCTP | uky.edu |
| Biotin-11-dUTP | PCR / Nick Translation | dTTP (50%) : Biotin-11-dUTP (50%) | Not Specified | cellco.com.br |
This data illustrates typical starting points for optimization. The optimal ratio for this compound would require similar empirical testing.
Digital PCR (dPCR) and its common implementation, droplet digital PCR (ddPCR), provide absolute quantification of nucleic acids by partitioning the sample into thousands of individual reactions. While this compound can be used to label PCR products, its direct integration into dPCR and ddPCR workflows is not a common practice.
Research Findings:
Prevalence of "No dUTP" Reagents: Many commercially available and laboratory-developed ddPCR assays, particularly those using probe-based detection for clinical diagnostics or sensitive quantification, utilize master mixes specifically formulated with "no dUTP". nih.govbiorxiv.orgnih.gov This is often done to maximize amplification efficiency and to avoid the use of Uracil-DNA Glycosylase (UDG), which is part of the dUTP/UDG system for preventing carryover contamination but can potentially interfere with accurate quantification.
Lack of Direct Application: A review of research literature does not show established protocols where this compound is incorporated during the ddPCR amplification step itself. The high-precision nature of ddPCR relies on predictable and consistent amplification across all partitions, and the inclusion of modified nucleotides could introduce variability that might compromise the quantitative accuracy of the Poisson statistical analysis at the core of the method. nih.gov
Potential for Indirect Application: Theoretically, it is possible to perform an initial amplification with this compound to produce amine-modified amplicons. These products could then be labeled and subsequently analyzed using a droplet microfluidics platform. For instance, a similar indirect labeling strategy has been demonstrated for Loop-Mediated Isothermal Amplification (LAMP), where aminoallyl-dUTP was incorporated during amplification, followed by a separate fluorescent labeling step. nih.gov However, this multi-step approach is not a standard ddPCR workflow, which typically involves direct detection of amplification within the droplets.
In Next-Generation Sequencing (NGS), the ability to label nucleic acids is fundamental for various steps, including the preparation of capture probes for target enrichment and the creation of labeled libraries. This compound provides a versatile tool for creating custom-labeled DNA for these applications.
Research Findings:
Enrichment via Hybridization Capture: Target enrichment is a common NGS workflow that uses biotinylated DNA or RNA "baits" to capture specific regions of interest from a sequencing library. oup.com While one can use directly synthesized biotin-labeled oligonucleotides, an alternative and flexible method involves enzymatic synthesis. This compound can be incorporated into DNA probes via methods like PCR or rolling circle amplification (RCA). The resulting amine-modified DNA is then purified and chemically conjugated to biotin using an amine-reactive biotin-NHS ester. These custom-made biotinylated baits are then used for in-solution hybridization capture.
Versatility of Indirect Labeling: The primary advantage of using this compound is the flexibility of the two-step labeling process. After creating the amine-modified DNA library or probe set, researchers can choose from a wide array of amine-reactive labels. This is in contrast to directly incorporating a pre-labeled nucleotide (e.g., Biotin-11-dUTP or a fluorescently-labeled dUTP), which commits the DNA to a single type of label from the outset. nih.govrevvity.com This indirect strategy allows for the same batch of amine-modified DNA to be aliquoted and labeled with different functional molecules as needed.
Enzymatic Incorporation Methods: Besides standard PCR, other enzymatic methods can be used to generate labeled DNA for NGS applications. For example, a recent study described a method to generate capture baits where biotin-11-dATP and biotin-11-dUTP were incorporated during an RCA reaction. oup.com Similarly, this compound could be used in such a reaction to produce long, amine-functionalized DNA strands that are subsequently fragmented and labeled. Another NGS-related method, DSB-Seq, uses terminal deoxynucleotidyl transferase (TdT) to add a biotin-labeled nucleotide to the 3' ends of DNA breaks. illumina.com TdT can also incorporate this compound, providing another route for targeted, post-synthesis labeling in NGS library preparation.
Advanced Research Applications and Methodological Innovations Utilizing Amino 11 Dutp
Development of Novel Biosensors and Research Diagnostic Platforms Incorporating Amino-11-dUTP
The incorporation of this compound into nucleic acid probes is a cornerstone for the development of innovative biosensors and diagnostic research platforms. antibodies.comaxispharm.comnih.gov The primary amine group introduced by this compound provides a site for covalent attachment of various signaling molecules, such as fluorescent dyes, enzymes, or nanoparticles, which are essential for signal generation in biosensing applications. antibodies.comaxispharm.combiotium.com This two-step labeling process, where the amine-modified DNA is generated first and then coupled to a reporter molecule, offers a more cost-effective alternative to using pre-labeled dUTPs. biotium.com
The longer linker arm of this compound, compared to its predecessor aminoallyl-dUTP, enhances the efficiency of downstream labeling reactions by reducing steric hindrance. antibodies.comaxispharm.comlabscoop.comlumiprobe.com This improved accessibility allows for more robust and reliable attachment of reporter molecules, a critical factor in the sensitivity and performance of biosensors. antibodies.comaxispharm.comlabscoop.com These platforms are utilized in various research applications, including microarray-based analyses and other nucleic acid detection assays. antibodies.comaxispharm.comlabscoop.com For instance, biotin-labeled DNA probes, generated through the use of biotinylated dUTP which is structurally analogous to amine-modified dUTPs, are used in dot-blot hybridization assays for the detection of specific DNA sequences.
A notable application of this technology is in the development of membrane-based assays, such as DNA microarrays. nih.gov In these systems, biotin-labeled target DNA, amplified by PCR with biotin-11-dUTP, hybridizes to capture probes on a membrane. nih.gov The detection is then amplified through the use of streptavidin-gold nanoparticle conjugates, demonstrating the utility of modified nucleotides in creating sensitive detection platforms. nih.gov
Single-Molecule Detection and High-Resolution Imaging Techniques Enhanced by this compound Labeling
This compound has proven to be instrumental in advancing single-molecule detection and high-resolution imaging techniques. nih.gov The ability to introduce a reactive handle into DNA with minimal structural perturbation is crucial for these sensitive applications.
A key application is in single-molecule RNA-DNA Fluorescence In Situ Hybridization (FISH), a technique that allows for the simultaneous detection of RNA and DNA within the same cell. nih.gov By using amino-labeled oligonucleotide probes, researchers can overcome the limitations of previous methods that required multiple immunostaining steps, which often led to high background noise. nih.gov The direct formaldehyde (B43269) fixation of the amino-labeled probe to cellular proteins simplifies the protocol and enhances the signal-to-noise ratio, enabling the detection of single RNA molecules. nih.gov
The versatility of this compound extends to its use in various enzymatic labeling methods, including nick translation and PCR, to generate fluorescently labeled probes for detecting a range of RNA targets, from abundant long non-coding RNAs to single mRNA molecules. antibodies.comaxispharm.comlabscoop.comnih.gov
Correlative Light-Electron Microscopy (CLEM) with this compound Labels
Correlative Light and Electron Microscopy (CLEM) is a powerful technique that merges the benefits of fluorescence microscopy (specificity) with the high resolution of electron microscopy. researchgate.netwiley.comportlandpress.com The use of modified nucleotides like this compound plays a crucial role in enabling this correlative approach. researchgate.net
In a notable study, a derivative of this compound, erythrosine-11-dUTP, was synthesized and metabolically incorporated into the genomic DNA of Escherichia coli. researchgate.net The fluorescently labeled DNA was first visualized using epifluorescence microscopy. researchgate.net Subsequently, the same cells were imaged using Hilbert differential contrast transmission electron microscopy. researchgate.net The iodine atoms in the erythrosine dye provided enhanced electron density, allowing for the visualization of the newly synthesized DNA within the nucleoid at high resolution. researchgate.net This approach demonstrates the potential of using dUTP analogs with dual-modality labels for CLEM studies, providing a link between the functional state (DNA replication) and the ultrastructural organization of the chromosome. researchgate.net The structural preservation afforded by such labeling methods is also anticipated to be beneficial for high-resolution electron microscopy studies of chromatin. pnas.org
Atomic Force Microscopy (AFM) of this compound Labeled Nucleic Acids
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the topography of biological macromolecules, including nucleic acids, at the nanoscale. nih.gov While direct AFM imaging of this compound labeled nucleic acids is not extensively documented in the provided context, the principles of AFM and nucleic acid labeling suggest its feasibility and potential. AFM provides three-dimensional images of the cell surface and can be used to study the structure of DNA and chromosomes. nih.govbiorxiv.org The ability to specifically label DNA with molecules that can be recognized by the AFM tip or by correlative fluorescence imaging would be a powerful application. For instance, combining AFM with fluorescence microscopy has been used to map the distribution of specific molecules on the cell surface. nih.gov
Applications of this compound in Chromatin Structure and Functional Studies
This compound and its derivatives are valuable tools for investigating chromatin structure and function. biorxiv.orgcdnsciencepub.com These modified nucleotides can be incorporated into DNA during replication, allowing for the labeling and tracking of newly synthesized chromatin. elifesciences.org
In one study, aminoallyl-dUTP-ATTO-647N, a fluorescently labeled analog, was used in conjunction with other labeled dUTPs (biotin-11-dUTP and digoxigenin-11-dUTP) to label BAC probes for FISH mapping. biorxiv.org This allowed for the comparison of chromatin domains in lampbrush chromosomes with the A/B compartments found in somatic cells. biorxiv.org The use of such labeled probes is essential for understanding the large-scale organization of the genome.
Furthermore, the incorporation of labeled dUTPs, such as TAMRA-dUTP, during S-phase has been used to demonstrate the stability of chromatin domains over time. cdnsciencepub.com This type of replication labeling is a powerful method to study the dynamics and maintenance of chromatin architecture. The development of assays like the Reconstituted histone complex Incorporation into chromatin of Permeabilized cell (RhIP) assay, which uses Cy5-dUTP to label nascent DNA, further highlights the importance of modified nucleotides in dissecting the mechanisms of histone incorporation and chromatin assembly. elifesciences.org
Exploration of this compound in Nucleic Acid Aptamer Selection and Engineering
Nucleic acid aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. nih.govresearchgate.netacs.org The incorporation of modified nucleotides, such as those with amino groups, into aptamer libraries can enhance their functional properties, including nuclease resistance and binding affinity. nih.govjenabioscience.com
Amino-modified nucleotides, like 2'-amino-dUTP, are used in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process to generate aptamers with improved characteristics. nih.gov For example, aptamers selected from a 2'-amino-modified RNA library showed significantly higher affinity for human neutrophil elastase compared to their unmodified counterparts. nih.gov While the direct use of this compound in SELEX is not explicitly detailed in the provided results, the principles of using amino-modified nucleotides are well-established. The longer linker of this compound could potentially offer advantages in presenting the amino group for interaction or for post-SELEX modification.
The development of aptamer-based biosensors often involves the modification of the aptamer with signaling molecules. nih.gov The amino group introduced by this compound would be an ideal handle for such modifications, allowing for the creation of sensitive and specific aptasensors. nih.gov
Computational Modeling and Simulation of this compound Interactions with Macromolecules
Computational modeling and simulation are powerful tools for understanding the interactions between small molecules, like modified nucleotides, and macromolecules, such as DNA polymerases. researchgate.netmdpi.comfrontiersin.orgmdpi.com While specific computational studies on this compound were not found in the search results, research on similar modified dUTPs provides a framework for how such studies could be approached.
Molecular modeling has been used to investigate the interactions between dUTP derivatives and DNA polymerases to understand how modifications affect PCR efficiency. mdpi.com These studies revealed that an increase in non-covalent bonds between the dUTP substituent and the polymerase can lead to a decrease in PCR efficiency. mdpi.com Such computational approaches could be applied to this compound to predict its interaction with various polymerases and to guide the design of new modified nucleotides with specific properties.
Furthermore, computational modeling is used to study the structure-activity relationships of peptides containing D-amino acids, which are analogous to modified nucleotides in that they introduce non-natural components. mdpi.com These studies are crucial for designing molecules with enhanced therapeutic properties. Similar modeling techniques could be employed to understand how the 11-atom linker of this compound influences its conformation and interaction with enzymes, ultimately aiding in the rational design of new research tools and diagnostic agents.
Challenges, Limitations, and Future Directions in Amino 11 Dutp Research
Addressing Steric Hindrance and Enzymatic Efficiency in High-Density Labeling with Amino-11-dUTP
A primary challenge in the enzymatic incorporation of modified nucleotides is the potential for steric hindrance. The bulky dye or label attached to the nucleotide can interfere with the catalytic activity of DNA polymerases, leading to reduced incorporation efficiency and incomplete labeling. This compound is designed to mitigate this issue through its extended 11-atom linker arm, which separates the reactive amino group from the deoxyuridine triphosphate base. axispharm.comlabscoop.comlumiprobe.comantibodies.com This longer spacer provides greater flexibility and distance, allowing polymerases to more readily accept and incorporate the modified nucleotide into a growing DNA strand. axispharm.comlabscoop.comlumiprobe.com
Despite this design improvement, achieving high-density labeling—where a large percentage or all of the natural thymidine (B127349) residues are replaced by this compound—remains a significant hurdle. Research indicates that an inverse relationship often exists between the degree of modification and the yield of the final DNA product. nih.gov Many DNA polymerases exhibit decreased processivity when encountering a template strand that already contains multiple bulky adducts, which can lead to premature termination of DNA synthesis. nih.gov
Studies on other modified dUTPs have shown that even with optimized linkers, complete replacement of a natural nucleotide is difficult to achieve. tandfonline.com The efficiency of incorporation is highly dependent on the specific DNA polymerase used, the sequence context of the DNA template, and the nature of the molecule that will be subsequently attached to the amino group. nih.govoup.com For instance, research on a different azide-modified dUTP with a long linker highlighted that while it improved enzymatic incorporation, high labeling density could lead to fluorescence quenching, a phenomenon where closely positioned fluorophores interfere with each other's signal output. oup.com This underscores the delicate balance between achieving high incorporation rates and maintaining the functional properties of the attached labels.
Table 1: Factors Influencing Enzymatic Incorporation of Modified dUTPs
| Factor | Description | Impact on High-Density Labeling |
|---|---|---|
| Linker Arm Length | The spacer connecting the functional group to the nucleobase. This compound features an 11-atom linker. | A longer linker generally reduces steric hindrance, improving polymerase acceptance compared to shorter linkers. axispharm.comlabscoop.comlumiprobe.com |
| DNA Polymerase Type | Different polymerases (e.g., Taq, Klenow fragment, reverse transcriptases) have varying tolerance for modified substrates. labscoop.comantibodies.com | Some polymerases are more processive and efficient at incorporating modified dNTPs than others. nih.govoup.com |
| Labeling Density | The percentage of natural nucleotide replaced by the modified analog. | High density can increase steric hindrance and may lead to issues like fluorescence quenching or reduced product yield. nih.govoup.com |
| Subsequent Modification | The size and chemical properties of the molecule attached to the amino group post-incorporation. | Large, hydrophobic, or charged labels can further impact DNA structure and subsequent enzymatic processes. nih.gov |
Strategies for Enhanced Sensitivity and Specificity in this compound Based Assays
The performance of any molecular assay hinges on its sensitivity (the ability to detect low quantities of a target) and specificity (the ability to distinguish the target from non-target molecules). researchgate.net For assays utilizing this compound, several strategies can be employed to enhance these critical parameters.
The choice of DNA polymerase is also crucial. Some polymerases have been engineered or discovered to possess higher fidelity and efficiency, even in the presence of modified nucleotides. For example, the Neq A523R DNA polymerase has been shown to exhibit enhanced specificity and sensitivity in PCR, particularly in the presence of dUTP. oup.com Using such high-performance enzymes can lead to more robust and reliable results in this compound-based assays.
Post-labeling reaction conditions also play a vital role. After the this compound is incorporated, the subsequent coupling of a dye or other reporter molecule to the exposed primary amine must be highly efficient to ensure a strong and specific signal. labscoop.com Optimizing the pH, temperature, and concentration of reactants for this chemical coupling step is essential for maximizing the signal-to-noise ratio. Furthermore, incorporating proofreading or signal amplification steps can enhance assay performance. Techniques that add proofreading steps, similar to those in living systems, can improve the fidelity of molecular recognition. researchgate.net
| Assay Design | Incorporating helper oligonucleotides to prevent secondary structures or using signal amplification techniques. plos.org | Enhanced target accessibility and stronger signal detection, improving sensitivity. |
Emerging Research Frontiers for this compound in Synthetic Biology and Nanobiotechnology
The versatility of this compound makes it a valuable component for innovation in synthetic biology and nanobiotechnology. These fields often rely on the precise construction and functionalization of biological molecules and systems.
In synthetic biology, this compound can be used for the metabolic labeling of genomic DNA. Researchers have synthesized a fluorescent analog, erythrosine-11-dUTP, and used it for in-cell polymerase incorporation in E. coli. researchgate.net This allowed for the visualization of newly synthesized DNA within the bacterial chromosome, demonstrating a powerful method for studying bacterial physiology and DNA replication with minimal cytotoxicity. researchgate.net This approach opens the door to creating custom-labeled genomes for functional imaging and tracking genetic material in living cells.
In the realm of nanobiotechnology, this compound provides a programmable site for attaching functional moieties to DNA-based nanostructures. DNA's predictable self-assembly through Watson-Crick base pairing makes it an excellent scaffold material. By incorporating this compound into specific locations within DNA strands, scientists can then covalently attach other molecules, such as proteins, nanoparticles, or other chemical tags, with high precision. ucl.ac.uk This has been demonstrated in the development of DNA tetrahedra that act as scaffolds for assembling different chemical groups at defined positions, creating novel entities for biosensing and diagnostics. ucl.ac.uk Another application is in nanopore sensing, where DNA strands tagged at specific bases with bulky groups via a dUTP linker can be detected as they pass through a nanopore, offering a potential route to sequence-specific DNA detection without traditional sequencing. ucl.ac.uk
Furthermore, the ability to introduce a reactive handle into DNA enzymatically is crucial for techniques like SELEX (Systematic Evolution of Ligands by Exponential Enrichment), which is used to generate DNA or RNA aptamers that bind to specific targets. Modified nucleotides like this compound can be used to create diverse libraries of modified aptamers with potentially enhanced binding properties or catalytic functions. oup.com
Potential for this compound in the Development of Next-Generation Molecular Probes and Research Tools
This compound serves as a foundational platform for creating a vast array of sophisticated molecular probes and tools. Its key feature is the separation of the enzymatic incorporation step from the labeling step, allowing researchers to first build a DNA probe with reactive handles and then attach the desired functional molecule. labscoop.comantibodies.com This two-step process provides immense flexibility.
The future potential lies in the diversity of molecules that can be tethered to the amino group. This allows for the creation of:
Multiplexed Imaging Probes: By incorporating this compound into a DNA probe, it can be labeled with one fluorophore, while another modified nucleotide is used for a different color. This enables multi-color fluorescence in situ hybridization (FISH) for simultaneous visualization of multiple DNA or RNA targets within a cell. oup.com
Affinity-Tagged Probes: The amino group can be reacted with molecules like biotin (B1667282) or histidine tags (His-tags). ucl.ac.uk Biotin-labeled probes can be used for highly sensitive detection with streptavidin conjugates or for purification via affinity chromatography. jenabioscience.com His-tagged DNA can be purified using immobilized metal affinity chromatography, a technique useful in SNP detection and other diagnostic applications. ucl.ac.uk
Cleavable Linkers: By conjugating molecules to the amino group via a cleavable linker, researchers can design probes where the reporter can be released under specific conditions (e.g., light or a chemical trigger). This has applications in controlled drug delivery or advanced diagnostic assays where a signal is only generated after a specific event.
Probes for Advanced Detection Systems: As seen in nanobiotechnology, this compound can be used to attach groups that are not fluorescent but are detectable by other means, such as electrochemical signals or physical size for nanopore sensing. ucl.ac.ukresearchgate.net This expands the toolkit beyond light-based detection methods.
The continuous development of new DNA polymerases with higher tolerance for modified substrates will further expand the utility of this compound, enabling the synthesis of longer and more densely labeled DNA probes for applications demanding ever-greater sensitivity and complexity. nih.govoup.com
Q & A
Q. What is the structural composition of Amino-11-dUTP, and how does it influence its biochemical reactivity?
this compound consists of a deoxyuridine triphosphate (dUTP) backbone modified with 11 amino groups via a long linker. The extended linker enhances accessibility for downstream labeling (e.g., fluorescent dyes or biotin), while the amino groups enable covalent conjugation with biomolecules like antibodies or probes . This structure increases reactivity compared to unmodified dUTP, making it suitable for applications requiring precise tagging.
Q. How is this compound incorporated into DNA synthesis protocols compared to standard dUTP?
Incorporation requires DNA polymerases (e.g., Taq or reverse transcriptases) to recognize this compound as a dTTP analog during primer extension. Optimization of enzyme concentration and reaction buffer (e.g., Mg²⁺ levels) is critical, as the bulky amino groups may reduce incorporation efficiency. Post-synthesis, the amino linker facilitates chemical labeling for detection via fluorescence or immunostaining .
Q. What are the recommended storage conditions to maintain this compound stability?
Store lyophilized powder at -20°C in a desiccated, light-protected environment. Avoid repeated freeze-thaw cycles of reconstituted solutions, as hydrolysis of the triphosphate group can occur. For short-term use, aliquot and store at -80°C .
Q. What are the primary research applications of this compound in molecular biology?
Key applications include:
- DNA/RNA labeling : Fluorescent tagging for sequencing, FISH, or microarray analysis .
- Mutation detection : Identifying uracil misincorporation in genetic disease studies .
- Protein interaction mapping : Crosslinking to nucleic acid-binding proteins via reactive amino groups .
Advanced Research Questions
Q. What experimental challenges arise when using this compound in long-read sequencing technologies, and how can they be mitigated?
The long linker may cause steric hindrance in enzyme-driven systems (e.g., PacBio SMRT or Oxford Nanopore). Mitigation strategies include:
Q. How does the incorporation efficiency of this compound vary across different DNA polymerases, and what factors influence this variability?
High-fidelity polymerases (e.g., Pfu) exhibit lower incorporation rates due to stricter substrate specificity, while Taq polymerase shows higher tolerance. Factors affecting efficiency include:
Q. What methodologies are recommended for quantifying labeling efficiency when using this compound in fluorescence in situ hybridization (FISH)?
Use spectrophotometry (A260/A280 ratios) to assess nucleotide purity pre-labeling. Post-labeling, quantify fluorescence intensity via:
Q. How can contradictory data on this compound’s mutagenic potential be resolved in genetic studies?
Discrepancies may arise from varying uracil-excision repair (UNG) activity across cell lines. To address this:
- Include UNG-deficient controls to isolate replication errors.
- Use LC-MS/MS to quantify uracil misincorporation rates.
- Validate findings with orthogonal methods (e.g., CRISPR-edited cell models) .
Methodological Best Practices
Q. How should researchers design controls for experiments involving this compound?
Q. What optimization strategies are critical for using this compound in single-molecule imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
